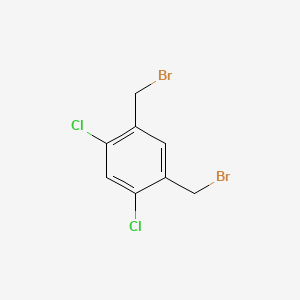
1,5-Bis(bromomethyl)-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(bromomethyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two bromomethyl groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(bromomethyl)-2,4-dichlorobenzene can be synthesized through the bromination of 1,5-dimethyl-2,4-dichlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(bromomethyl)-2,4-dichlorobenzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1,5-Bis(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dichlorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, making the compound suitable for various substitution and addition reactions. The presence of chlorine atoms further enhances its reactivity by stabilizing the intermediate species formed during reactions.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.
1,2-Bis(bromomethyl)benzene: Similar but with bromomethyl groups at different positions on the benzene ring.
1,4-Bis(bromomethyl)benzene: Another isomer with bromomethyl groups at the para positions.
Uniqueness
1,5-Bis(bromomethyl)-2,4-dichlorobenzene is unique due to the presence of both bromomethyl and dichloro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
21903-54-8 |
|---|---|
Molecular Formula |
C8H6Br2Cl2 |
Molecular Weight |
332.84 g/mol |
IUPAC Name |
1,5-bis(bromomethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 |
InChI Key |
ATOWOBSQDHATBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















